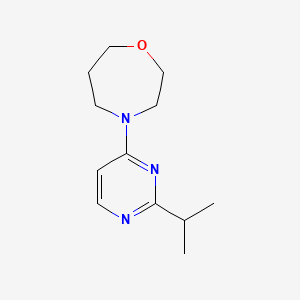

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane is a heterocyclic compound that features both pyrimidine and oxazepane rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-isopropylpyrimidine-4-carbaldehyde with an amine to form an intermediate, which then undergoes cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block for Synthesis

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with tailored properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications .

Table 1: Summary of Chemical Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces oxygen-containing functional groups. |

| Reduction | Reduces specific functional groups using reagents like lithium aluminum hydride. |

| Substitution | Participates in nucleophilic substitution reactions. |

Biological Research Applications

Potential Biological Activities

Research has indicated that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Studies are ongoing to evaluate its efficacy against various cancer cell lines, where it may inhibit cell proliferation through interactions with specific molecular targets .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to enzymes or receptors, potentially modulating their activity. For instance, it may inhibit the activity of certain enzymes linked to cancer progression, thereby showcasing its potential as an anticancer therapeutic agent .

Medicinal Chemistry Applications

Therapeutic Agent Development

The compound is being investigated for its potential as a therapeutic agent for various diseases. Its unique structural features may allow it to interact selectively with biological targets, which is critical in drug development. Preliminary studies suggest that derivatives of this compound could be designed to improve selectivity and reduce side effects compared to existing treatments .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related compounds, significant growth inhibition was observed at concentrations as low as 0.9 μM against various cancer cell lines. This highlights the potential of this compound derivatives in developing new anticancer therapies .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials such as polymers and coatings with specific properties tailored for various applications. The compound's stability and reactivity make it suitable for creating advanced materials that meet industry standards .

Mecanismo De Acción

The mechanism of action of 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

Pyrimidine Derivatives: Compounds like 2-isopropylpyrimidine and 4-aminopyrimidine share structural similarities with 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane.

Oxazepane Derivatives: Compounds such as 1,4-oxazepane and its substituted derivatives are structurally related.

Uniqueness

This compound is unique due to the combination of pyrimidine and oxazepane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxazepane ring is formed through cyclization reactions involving appropriate precursors. The introduction of the isopropylpyrimidine moiety can be achieved through nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Research indicates that derivatives of oxazepanes exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited | |

| Escherichia coli | Inhibited | |

| Candida albicans | Inhibited | |

| Aspergillus flavus | Not inhibited |

Anticancer Potential

Recent studies have explored the anticancer potential of oxazepane derivatives. The compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating specific apoptotic pathways.

Case Studies

- Antibacterial Activity : A study by Masoud et al. demonstrated that metal complexes of oxazepane derivatives exhibited potent antibacterial activity against E. coli and S. aureus using the agar diffusion method .

- Anticancer Activity : In a separate investigation, compounds structurally related to this compound were evaluated for their effects on hepatocellular carcinoma (HCC) cells. The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations .

- Mechanistic Insights : Further research identified that the mechanism of action for these compounds involved mitochondrial disruption and activation of caspase-dependent pathways, leading to programmed cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural features:

- Substituents on the pyrimidine ring : Modifications can enhance or reduce antimicrobial and anticancer activities.

- Oxazepane ring size and substitutions : Variations in the ring structure can affect the compound's lipophilicity and membrane permeability, influencing its bioavailability.

Propiedades

IUPAC Name |

4-(2-propan-2-ylpyrimidin-4-yl)-1,4-oxazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-10(2)12-13-5-4-11(14-12)15-6-3-8-16-9-7-15/h4-5,10H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUSIVFCSDYYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)N2CCCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.